(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
This compound features a hybrid structure combining a 3-methylisoxazole moiety linked via a ketone bridge to a piperazine ring, which is further substituted with a 4-(methylsulfonyl)benzo[d]thiazol-2-yl group. The piperazine linker provides conformational flexibility, which may influence binding affinity in biological systems .
Properties
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-11-10-12(25-19-11)16(22)20-6-8-21(9-7-20)17-18-15-13(26-17)4-3-5-14(15)27(2,23)24/h3-5,10H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYGFWKRGJYMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and isoxazole derivatives, have been reported to exhibit diverse biological activities. They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis.
Biological Activity
The compound (3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, COX inhibition, and other significant pharmacological effects.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 334.39 g/mol
Biological Activity Overview
Recent studies have highlighted various biological activities associated with isoxazole derivatives, particularly in the context of anti-inflammatory and analgesic effects. The compound is structurally related to known COX inhibitors, which are crucial in managing pain and inflammation.
Key Biological Activities:
- COX Inhibition :
- Anti-inflammatory Effects :
- Analgesic Properties :
Case Studies and Experimental Data
Several studies have investigated the pharmacological properties of isoxazole derivatives similar to our compound:
- Study on COX Selectivity :
- Molecular Modeling Studies :
- Comparative Analysis :
Data Table: Biological Activity Comparison
| Compound Name | COX-2 IC₅₀ (µM) | Analgesic Activity | Anti-inflammatory Activity |
|---|---|---|---|
| (3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)... | 0.95 | High | Significant |
| Valdecoxib (similar structure) | 0.10 | High | Significant |
| Other Isoxazole Derivatives | Varies | Moderate | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[d]thiazole Ring
The methylsulfonyl substituent at the 4-position of the benzo[d]thiazole distinguishes this compound from analogs. For example:
- Compound A: (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS: 941869-25-6) replaces the methylsulfonyl group with an ethoxy group. This substitution reduces electronegativity and may decrease solubility in polar solvents compared to the sulfonyl analog .
- Compound B: 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010) lacks the piperazine linker and isoxazole moiety, instead incorporating a pyrazolone ring.
Modifications to the Isoxazole Ring
- Compound C: (Isoxazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone replaces the 3-methylisoxazole with an unsubstituted isoxazole. The absence of the methyl group reduces steric hindrance, possibly enhancing interaction with hydrophobic protein pockets but decreasing metabolic stability .
Piperazine-Linked Analogues
- Compound D: 2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone () shares the piperazine-sulfonyl motif but replaces the benzo[d]thiazole with a tetrazole-thiol group.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Solubility and Bioavailability : The methylsulfonyl group in the target compound enhances aqueous solubility compared to ethoxy (Compound A) or fluorophenyl (Compound C) substituents, which is critical for oral bioavailability .
- In contrast, Compound D’s tetrazole-thiol group may favor interactions with metalloenzymes .
- Synthetic Complexity : The target compound’s synthesis (e.g., via coupling of 3-methylisoxazole-5-carboxylic acid to a pre-functionalized piperazine) is more labor-intensive than the one-step alkylation used for Compound C .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with coupling the 3-methylisoxazole-5-carboxylic acid derivative to the piperazine backbone, followed by sulfonylation of the benzo[d]thiazole moiety. Key steps include:
- Coupling Reaction: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C to form the methanone linkage .
- Sulfonylation: Introduce the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature .
- Optimization: Control temperature (±2°C), solvent purity (HPLC-grade), and catalyst loading (e.g., 10 mol% Pd for cross-coupling steps) to achieve >80% yield. Monitor intermediates via TLC and HPLC .
Basic: Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm connectivity of the isoxazole, piperazine, and benzo[d]thiazole moieties. Key signals include the methylsulfonyl group (δ ~3.3 ppm for CH₃) and piperazine protons (δ ~3.5–4.0 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~470–480 Da) and fragmentation patterns .
- X-ray Crystallography: Resolve stereochemical ambiguities in the piperazine-thiazole linkage, if crystallization is feasible .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
- Assay Validation: Replicate studies using standardized protocols (e.g., IC₅₀ measurements at fixed ATP concentrations for kinase assays) .
- Purity Checks: Confirm compound purity (>95% via HPLC) to exclude confounding effects from synthetic byproducts .
- Off-Target Screening: Use proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions. Cross-validate with molecular docking simulations targeting the benzo[d]thiazole-binding pocket .
Advanced: What strategies improve synthetic yield while minimizing byproducts?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24h to 2h for cyclization steps) and improve regioselectivity .
- Solvent Optimization: Replace DMF with acetonitrile for sulfonylation to reduce racemization .
- Catalyst Screening: Test Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura coupling steps; the latter may suppress β-hydride elimination .
Basic: How is the compound’s stability assessed under experimental storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Store at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC (e.g., new peaks at Rₜ ±0.5 min indicate hydrolysis of the methylsulfonyl group) .
- Light Sensitivity: Use amber vials to prevent photodegradation of the isoxazole ring .
Advanced: What computational methods predict binding modes to biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2) using AMBER or GROMACS. Focus on hydrogen bonds between the benzo[d]thiazole sulfonyl group and conserved lysine residues .
- Free Energy Perturbation (FEP): Quantify binding affinity changes upon methylisoxazole substitution .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IG-3 column with hexane:isopropanol (85:15) to resolve enantiomers. Retention time differences >2 min indicate high enantiomeric excess (ee >99%) .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) during piperazine functionalization steps .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Methodological Answer:
- Kinase Inhibition: Use Hela cell lysates for broad-spectrum kinase profiling via ADP-Glo™ assays .
- Cytotoxicity: Screen against NIH/3T3 (normal) and MCF-7 (cancer) cell lines using MTT assays. Normalize data to positive controls (e.g., doxorubicin) .
Advanced: How do structural modifications (e.g., substituent changes) affect activity?
Methodological Answer:
- SAR Studies: Replace the 3-methylisoxazole with 5-nitroisoxazole to assess electron-withdrawing effects on target binding .
- LogP Optimization: Introduce hydrophilic groups (e.g., -OH) on the piperazine ring to improve solubility without compromising membrane permeability .
Advanced: How can researchers validate target engagement in cellular contexts?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Treat cells with the compound, lyse, and heat to 50–60°C. Use Western blotting to detect stabilized target proteins .
- Photoaffinity Labeling: Incorporate a diazirine moiety into the compound for UV-induced crosslinking, followed by pull-down and LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
